

JR14a solubility and preparation for experiments

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Compound of Interest

Compound Name: JR14a
Cat. No.: B10819433

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Application Notes and Protocols: JR14a

For Researchers, Scientists, and Drug Development Professionals

Introduction

JR14a is a potent and selective small molecule modulator of the human Complement C3a receptor (C3aR).[1][2][3][4] Initially identified as a C3aR antagonist, recent structural and functional studies have provided evidence that **JR14a** can also act as an agonist, demonstrating a complex mechanism of action.[5][6][7] This document provides detailed information on the solubility of **JR14a** and comprehensive protocols for its preparation and use in experimental settings. **JR14a** has demonstrated anti-inflammatory activity in preclinical models, making it a valuable tool for research into the complement system's role in various diseases.[2][4][8]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₆ Cl ₂ N ₄ O ₃ S	[1][9]
Molecular Weight	533.47 g/mol	[1][3][9]
CAS Number	2411440-41-8	[1][2][9]
Appearance	White to off-white solid	N/A

Solubility Data

JR14a exhibits limited solubility in aqueous solutions but is soluble in organic solvents and specific formulations. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly impact solubility, particularly with DMSO.[2][3]

Solvent/Vehicle	Solubility	Notes	Reference
DMSO	≥ 50 mg/mL (93.73 mM)	Ultrasonic warming and heating to 60°C may be required. Use of newly opened DMSO is recommended.	[2][10]
Ethanol	~50 mg/mL	[3]	
Water	Insoluble	[3]	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.69 mM)	Clear solution suitable for in vivo use.	[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (4.69 mM)	Clear solution suitable for in vivo use.	[2]
10% DMSO, 90% Corn Oil	~2.5 mg/mL (4.69 mM)	Suspended solution; requires sonication. Suitable for oral and intraperitoneal injection.	[2]
CMC-Na	≥ 5 mg/mL	Homogeneous suspension for oral administration.	[3]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

High-concentration stock solutions are typically prepared in DMSO.

Materials:

- **JR14a** powder

- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block (optional)
- Sonicator (optional)

Protocol:

- Equilibrate the **JR14a** vial to room temperature before opening to minimize moisture condensation.
- Weigh the desired amount of **JR14a** powder in a sterile tube.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mg/mL).
- Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
- If precipitation occurs, gentle warming in a water bath (up to 60°C) and/or sonication can be used to facilitate complete dissolution.^{[2][10]}
- Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C for up to one year or at -80°C for up to two years.^[2]

Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the DMSO stock solution into the appropriate cell culture medium.

Protocol:

- Thaw a single aliquot of the **JR14a** DMSO stock solution.

- Serially dilute the stock solution in cell culture medium to achieve the final desired concentrations for your experiment.
- Ensure the final concentration of DMSO in the cell culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.
- Use the prepared working solutions immediately.

Preparation of Formulations for In Vivo Experiments

The choice of formulation depends on the route of administration.

a) Clear Solution for Intravenous or Intraperitoneal Injection (PEG300/Tween-80 Formulation)

Materials:

- **JR14a**
- DMSO
- PEG300
- Tween-80
- Sterile Saline

Protocol (for a 1 mL working solution of 2.5 mg/mL):[\[2\]](#)

- Prepare a 25 mg/mL stock solution of **JR14a** in DMSO.
- In a sterile tube, add 100 μL of the 25 mg/mL **JR14a** DMSO stock solution.
- Add 400 μL of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is homogeneous.
- Add 450 μL of sterile saline to bring the final volume to 1 mL. Mix well.

- The final concentrations of the components will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Administer the freshly prepared solution.

b) Suspended Solution for Oral or Intraperitoneal Injection (Corn Oil Formulation)

Materials:

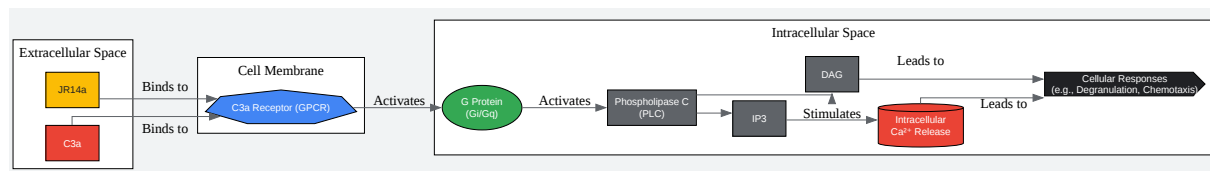
- **JR14a**
- DMSO
- Corn Oil

Protocol (for a 1 mL working solution of 5 mg/mL):^[3]

- Prepare a 100 mg/mL stock solution of **JR14a** in fresh DMSO.
- In a sterile tube, add 50 µL of the 100 mg/mL **JR14a** DMSO stock solution.
- Add 950 µL of corn oil and mix thoroughly by vortexing.
- Sonication may be necessary to achieve a uniform suspension.
- Use the suspension immediately for administration.

Mechanism of Action: C3aR Signaling

JR14a targets the C3a receptor, a G protein-coupled receptor (GPCR). The binding of an agonist, such as the complement component C3a or potentially **JR14a** itself, initiates a signaling cascade.^{[5][6][7]} This can lead to various cellular responses, including intracellular calcium mobilization, mast cell degranulation, and chemotaxis.^{[2][3][4][7]} The dual agonist/antagonist activity reported for **JR14a** suggests that its effect may be context-dependent, potentially influenced by factors such as cell type and the presence of the endogenous ligand C3a.^{[5][6][7]}

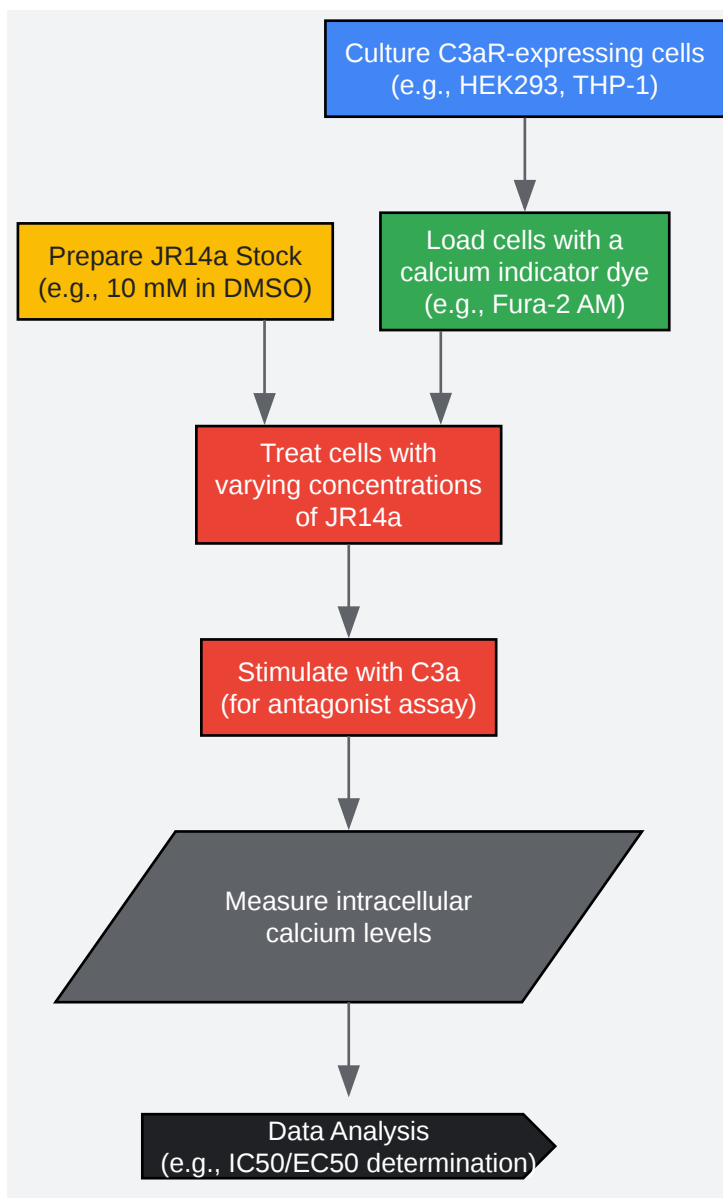


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Caption: C3a Receptor Signaling Pathway.

Experimental Workflow: In Vitro Cell-Based Assay

The following diagram outlines a general workflow for assessing the effect of **JR14a** on a cellular response, such as calcium mobilization.



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Caption: General workflow for an in vitro calcium flux assay.

Stability and Storage

- Solid Form: Store **JR14a** powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended. [9]
- Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or -80°C for up to two years. [2]

- Working Solutions: It is recommended to prepare fresh working solutions for each experiment and use them promptly.

Safety Precautions

JR14a is for research use only and has not been fully validated for medical applications.[1] Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

For further information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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